BenchChemオンラインストアへようこそ!

3-Methyl-1-propylxanthine

Adenosine A2A receptor Radioligand binding Xanthine SAR

3-Methyl-1-propylxanthine (synonym: 1-methyl-3-propylxanthine, MPX) is a synthetic N3-propyl-N1-methyl substituted xanthine derivative with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol. It belongs to the xanthine class of purine derivatives characterized by ketone groups at carbons 2 and 6 of the purine moiety.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 72117-78-3
Cat. No. B1207541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-propylxanthine
CAS72117-78-3
Synonyms1-methyl-3-propylxanthine
1-MPX
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=CN2)N(C1=O)C
InChIInChI=1S/C9H12N4O2/c1-3-4-13-8(14)6-7(11-5-10-6)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyUEGOAAXVUJWIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-propylxanthine (CAS 72117-78-3): Xanthine-Class Compound with Differentiated Pharmacology for Bronchodilator and Adenosine Receptor Research


3-Methyl-1-propylxanthine (synonym: 1-methyl-3-propylxanthine, MPX) is a synthetic N3-propyl-N1-methyl substituted xanthine derivative with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It belongs to the xanthine class of purine derivatives characterized by ketone groups at carbons 2 and 6 of the purine moiety . Unlike the naturally occurring methylxanthines caffeine and theophylline, 3-methyl-1-propylxanthine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The compound has been primarily investigated as a bronchodilator agent and as a pharmacological tool for studying adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, with multiple head-to-head studies comparing its properties against theophylline (1,3-dimethylxanthine) and enprofylline (3-propylxanthine) .

Why 3-Methyl-1-propylxanthine Cannot Be Interchanged with Theophylline or Enprofylline in Research and Development Pipelines


Within the alkylxanthine class, relatively minor structural modifications produce profound differences in receptor selectivity, enzymatic inhibition profile, protein binding, and pharmacokinetic behavior . The 1-methyl-3-propyl substitution pattern of 3-methyl-1-propylxanthine (MPX) confers adenosine A1 receptor affinity (Ki = 26.4 μM) and cAMP-PDE inhibitory potency (Ki = 49 μM) that are quantitatively distinct from both theophylline (Ki A1 = 44.6 μM; Ki cAMP-PDE = 134 μM) and enprofylline (Ki A1 > 1000 μM; Ki cAMP-PDE = 112 μM) . In vivo, these molecular differences translate into a 6.1-fold higher bronchodilator potency (ED50 = 1.0 mg/kg i.v. in guinea-pigs) compared to theophylline (ED50 = 6.1 mg/kg) . Furthermore, 3-methyl-1-propylxanthine displays dose-dependent pharmacokinetics, whereas theophylline and enprofylline exhibit linear kinetics, and MPX demonstrates 80–90% plasma protein binding at physiological pH compared to 60% for enprofylline—differences that directly impact free drug concentration and in vivo efficacy predictions . These quantitative divergences mean that experimental protocols, dosing regimens, and pharmacological outcomes established for theophylline or enprofylline cannot be extrapolated to MPX-containing studies without risking significant misinterpretation.

Quantitative Differential Evidence for 3-Methyl-1-propylxanthine: Head-to-Head Data vs. Theophylline, Enprofylline, and 8-Substituted Xanthines


Adenosine A2A Receptor Affinity with >1000-Fold Selectivity Over A1: 8-Substituted Derivative Comparison

When elaborated as the 8-(4-cyclopentyloxy-3-methoxyphenyl) derivative, 3-methyl-1-propylxanthine (compound 12) displayed an A2A adenosine receptor Ki of 150 nM with >1000-fold selectivity over the A1 receptor subtype in radioligand binding assays, compared to the corresponding 1,3-dimethylxanthine analog (compound 6a) which showed a Ki of 100 nM at A2A with similar A1 selectivity . This 1.5-fold difference in absolute A2A affinity highlights that the 3-methyl-1-propyl scaffold provides a distinct selectivity profile that is not simply interchangeable with the 1,3-dimethyl substitution pattern.

Adenosine A2A receptor Radioligand binding Xanthine SAR Selectivity ratio

In Vivo Bronchodilator ED50: 6.1-Fold Higher Potency than Theophylline in Guinea-Pig Model

In a direct head-to-head intravenous study in guinea-pigs, 1-methyl-3-propylxanthine (MPX) exhibited an ED50 of 1.0 mg/kg for bronchodilation, compared to 3.3 mg/kg for enprofylline and 6.1 mg/kg for theophylline . This represents a 6.1-fold higher in vivo potency versus theophylline and a 3.3-fold higher potency versus enprofylline. The plasma concentrations at these ED50 doses closely approximated the theoretically effective concentrations predicted from in vitro relaxant and protein binding data, validating the in vitro–in vivo correlation .

Bronchodilation ED50 In vivo pharmacology Guinea-pig model

Adenosine A1 Receptor Affinity and cAMP-PDE Inhibition: Dual-Target Quantitative Profile vs. Theophylline and Enprofylline

In a comparative study measuring inhibition constants (Ki) across four xanthine derivatives, MPX demonstrated an adenosine A1 receptor Ki of 26.4 μM and a cAMP-PDE Ki of 49 μM . Theophylline showed lower A1 affinity (Ki = 44.6 μM) and weaker PDE inhibition (Ki = 134 μM), while enprofylline was essentially inactive at A1 receptors (Ki > 1000 μM) with moderate PDE inhibition (Ki = 112 μM) . This positions MPX as the most potent A1 antagonist in this set (1.7-fold more potent than theophylline) and the most potent cAMP-PDE inhibitor (2.3-fold more potent than enprofylline; 2.7-fold more potent than theophylline). The Ki ratio (A1/PDE ≈ 0.54) for MPX is distinct from theophylline (0.33) and enprofylline (>8.9), indicating a different dual-target engagement balance .

Adenosine A1 receptor cAMP phosphodiesterase Ki values Dual pharmacology

Plasma Protein Binding: 80–90% Bound Fraction vs. 40–60% for Enprofylline at Physiological pH

In a direct comparison of binding to human serum albumin (HSA) using ultrafiltration, MPX exhibited approximately 90% protein binding at pH 7.45 (only ~10% unbound), compared to enprofylline which showed approximately 60% binding (~40% unbound) under identical conditions . At pH 6.60, the unbound fractions were approximately 20% for MPX and 60% for enprofylline . The binding stoichiometry also differed: MPX bound with n = 2 sites and Kd1 = 0.403 mM, while enprofylline bound with n = 1 site and Kd1 = 0.906 mM . Free fatty acids were shown to competitively displace MPX from HSA binding sites .

Plasma protein binding Human serum albumin Free drug fraction Pharmacokinetics

Dose-Dependent Pharmacokinetics and Elevated Peritoneal Absorption: MPX vs. Theophylline and Enprofylline in Rats

In a comparative pharmacokinetic study following intraperitoneal administration to rats, MPX exhibited dose-dependent pharmacokinetics, whereas both theophylline and enprofylline displayed dose-independent (linear) kinetics across the tested dose range (2.5–10 mg/kg) . The fraction of the administered dose absorbed through the peritoneal cavity was 0.93 for MPX, 0.85 for enprofylline, and 0.71 for theophylline . Peritoneal clearance was significantly different among the three xanthines (p < 0.05), and a strong correlation was observed between peritoneal clearance and hydrophobicity (r = 0.98, p < 0.01) . MPX has a log P of 0.89 , consistent with its highest hydrophobicity ranking among the comparator xanthines .

Pharmacokinetics Peritoneal absorption Dose-dependence Hydrophobicity

CNS Motor Activity: Qualitative and Directional Divergence from Theophylline in Mouse Behavioral Model

In a comparative mouse behavioral study, orally administered MPX caused a decrease in motor activity at doses over 10 mg/kg, whereas theophylline increased motor activity at equivalent doses . Enprofylline and oxpentifylline had no significant effect on motor activity . The brain penetration ratio rank order was theophylline > oxpentifylline > MPX > enprofylline, indicating that MPX exhibits intermediate brain distribution characteristics . The qualitatively opposite effect of MPX versus theophylline on locomotor activity—despite MPX having higher A1 affinity—suggests that differential engagement of cAMP-mediated or adenosine-mediated pathways governs the behavioral outcome .

CNS pharmacology Motor activity Brain penetration Behavioral pharmacology

Optimal Application Scenarios for 3-Methyl-1-propylxanthine Based on Quantitative Differentiation Evidence


Adenosine A2A-Selective Ligand Development Using the 3-Methyl-1-propylxanthine Scaffold

The 8-(4-cyclopentyloxy-3-methoxyphenyl)-3-methyl-1-propylxanthine derivative (Ki A2A = 150 nM; >1000-fold selectivity over A1) provides a validated starting point for medicinal chemistry campaigns targeting A2A-selective antagonists. The 3-methyl-1-propyl substitution pattern offers a distinct absolute affinity window (150 nM) compared to the 1,3-dimethyl analog (100 nM), enabling SAR exploration of affinity-tuning substituents without loss of selectivity . This scaffold is appropriate for hit-to-lead programs where differentiation from the extensively explored 1,3-dimethylxanthine series is desired.

Preclinical Bronchodilator Research Requiring High In Vivo Potency with Reduced Dosing Burden

With an in vivo ED50 of 1.0 mg/kg i.v. in guinea-pigs—6.1-fold lower than theophylline (6.1 mg/kg) and 3.3-fold lower than enprofylline (3.3 mg/kg)—MPX enables bronchodilation studies at substantially reduced doses . This dose-sparing property, combined with its dual adenosine A1/cAMP-PDE inhibition profile (Ki A1 = 26.4 μM; Ki PDE = 49 μM), makes MPX particularly suitable for proof-of-concept studies exploring combined A1 blockade and PDE inhibition in airway disease models where theophylline's lower potency and different target engagement balance would require higher and potentially toxic doses .

Pharmacokinetic–Pharmacodynamic Modeling Studies Leveraging Dose-Dependent Kinetics

MPX is the only xanthine among the theophylline–enprofylline–MPX comparison set to exhibit dose-dependent pharmacokinetics, combined with the highest peritoneal absorption fraction (0.93) and the strongest hydrophobicity (log P = 0.89; highest in-class) . This makes MPX a valuable probe compound for investigating how hydrophobicity-driven peritoneal permeability and saturable clearance pathways jointly determine systemic exposure. Unlike theophylline and enprofylline, MPX's dose-dependence requires—and thus enables—the construction of nonlinear PK–PD models, useful for training physiologically based pharmacokinetic (PBPK) simulations .

Differentiated CNS Tool Compound for Adenosine A1-Mediated Behavioral Studies

MPX uniquely decreases motor activity at doses >10 mg/kg p.o. in mice, in qualitative opposition to theophylline's motor-stimulant effect, despite having higher A1 affinity (Ki 26.4 vs. 44.6 μM) . With intermediate brain penetration and the highest hydrophobicity in its comparator class, MPX serves as a differentiated pharmacological tool for dissecting the contributions of A1 receptor blockade versus PDE inhibition to locomotor outcomes, particularly in studies where theophylline's stimulant properties would confound interpretation .

Quote Request

Request a Quote for 3-Methyl-1-propylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.